

Brecanavir: A Comparative Analysis Against Protease Inhibitors for Multidrug-Resistant HIV

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This guide provides a detailed comparison of the investigational protease inhibitor (PI) **brecanavir** against other established PIs in the context of multidrug-resistant Human Immunodeficiency Virus (MDR HIV). The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of **brecanavir**'s performance with supporting in vitro and clinical data.

Introduction

Brecanavir (formerly GW640385) is a potent, second-generation nonpeptidic HIV protease inhibitor that was under development by GlaxoSmithKline. It was designed to have a high genetic barrier to resistance and to be effective against HIV strains that have developed resistance to other PIs. Although its clinical development was discontinued due to formulation challenges, the existing data provides valuable insights into its potential efficacy against MDR HIV. This guide will compare **brecanavir**'s antiviral activity with that of other PIs, including lopinavir, atazanavir, tipranavir, and darunavir.

In Vitro Efficacy Against Protease Inhibitor-Resistant HIV

Brecanavir has demonstrated significant potency in in vitro studies against a wide range of PIresistant HIV-1 isolates. Preclinical assessments showed that **brecanavir** potently inhibits HIV-



1 in cell culture with 50% effective concentrations (EC50) ranging from 0.2 to 0.53 nM.[1] The presence of up to 40% human serum was found to decrease its anti-HIV-1 activity by 5.2-fold; however, it maintained single-digit nanomolar EC50 values under these conditions.[1]

A key study, STRIVE, analyzed the baseline genotype and phenotype of viral isolates from 119 treatment-experienced patients. The results highlighted **brecanavir**'s potent intrinsic antiviral activity.[2]

Comparative In Vitro Activity of Protease Inhibitors

The following table summarizes the median 50% inhibitory concentration (IC50) and median fold change (FC) in IC50 for **brecanavir** and other PIs against viral isolates from treatment-experienced patients in the STRIVE study.[2]

Protease Inhibitor	Median IC50 (nM)	Median Fold Change (FC)	
Brecanavir	0.5	5.9	
Amprenavir	230	21	
Lopinavir	270	82	
Saquinavir	117	29	
Ritonavir	1700	162	
Nelfinavir	340	59	
Atazanavir	74	69	
Tipranavir	250	3.4	

Data sourced from the STRIVE study as reported at the XV International HIV Drug Resistance Workshop, 2006.[2]

Clinical Efficacy in Treatment-Experienced Patients

The HPR10006 study, a phase IIa open-label, single-arm trial, evaluated the safety and efficacy of **brecanavir**/ritonavir (300 mg/100 mg twice daily) in 31 HIV-1-infected patients, including a subset with PI-resistant virus.[3][4]



Virologic Response at Week 24 in the HPR10006 Study

Patient Population	N	Median Baseline HIV-1 RNA (log10 copies/mL)	HIV-1 RNA <50 copies/mL at Week 24	HIV-1 RNA <400 copies/mL at Week 24
Overall	31	5.0 (PI-sensitive) / 4.2 (PI- resistant)	77% (24/31)	Not Reported
PI-Resistant	6	4.2	83% (5/6)	100% (6/6)

Data from the HPR10006 study.[3][4]

Experimental Protocols

The in vitro susceptibility data presented in this guide was primarily generated using the PhenoSense HIV Drug Resistance Assay.

PhenoSense HIV Drug Resistance Assay

Objective: To provide a quantitative measure of the ability of a patient's HIV-1 virus to replicate in the presence of various antiretroviral drugs.

Methodology:

- Sample Preparation: Viral RNA is isolated from a patient's plasma sample. The protease
 (PR) and reverse transcriptase (RT) coding regions of the patient's virus are amplified using
 reverse transcription-polymerase chain reaction (RT-PCR).[5]
- Recombinant Virus Generation: The amplified patient-derived PR and RT gene segments are inserted into an HIV-1 genomic vector that is deficient in the corresponding protease and reverse transcriptase genes and contains a luciferase reporter gene.
- Transfection and Virus Production: The recombinant HIV-1 vector is co-transfected into host cells along with a plasmid expressing an envelope protein (e.g., from amphotropic murine leukemia virus) to create pseudotyped virus particles capable of a single round of infection.

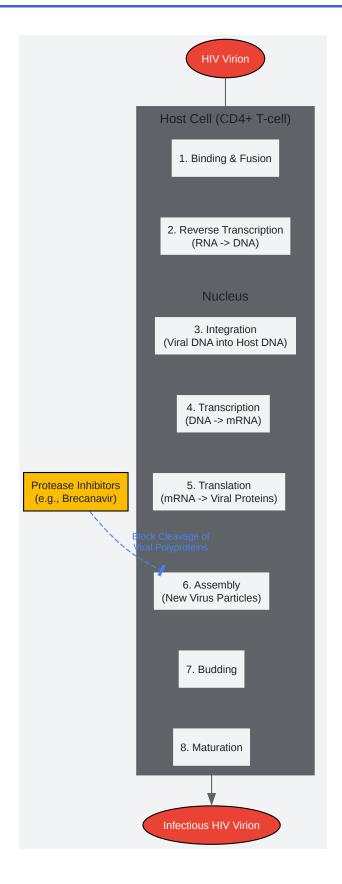


- Drug Susceptibility Testing: These virus particles are then used to infect target cells in the presence of serial dilutions of different protease inhibitors.
- Quantification of Viral Replication: The extent of viral replication is determined by measuring
 the activity of the luciferase reporter gene. A reduction in luciferase activity in the presence of
 a drug indicates susceptibility.[6]
- Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change (FC) in susceptibility is determined by comparing the IC50 value for the patient's virus to that of a wild-type reference strain.[5]

HIV Life Cycle and Protease Inhibitor Mechanism of Action

Protease inhibitors are a critical component of highly active antiretroviral therapy (HAART). They act at a late stage of the HIV life cycle to prevent the maturation of new viral particles.





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Caption: HIV life cycle and the mechanism of action of protease inhibitors.



Conclusion

The available data indicates that **brecanavir** was a highly potent protease inhibitor with significant in vitro activity against a broad range of PI-resistant HIV-1 isolates.[1] Clinical data from the HPR10006 study suggested that **brecanavir**/ritonavir was well-tolerated and demonstrated potent antiviral activity in treatment-experienced patients, including those with pre-existing PI resistance.[3][4] While the development of **brecanavir** was halted, the data generated from its preclinical and clinical studies remains a valuable resource for the ongoing development of novel antiretroviral agents to combat multidrug-resistant HIV.

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- To cite this document: BenchChem. [Brecanavir: A Comparative Analysis Against Protease Inhibitors for Multidrug-Resistant HIV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667775#brecanavir-versus-other-protease-inhibitors-against-mdr-hiv]

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